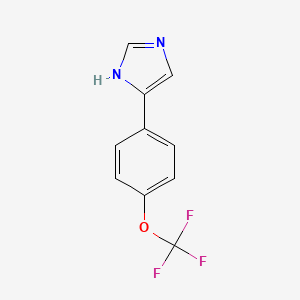
N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride is a tertiary amine compound with the molecular formula C14H23N. It is a colorless liquid that can appear yellow or brown due to oxidation. This compound is often used in coordination chemistry as a ligand and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride can be synthesized through the alkylation of 2,6-diisopropylaniline with dimethyl sulfate or methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated acid .
Industrial Production Methods
Industrial production of this compound involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent temperature control .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Parent amine.
Substitution: Various substituted amines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of stabilizers, synthetic resins, and antioxidants.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, forming complexes with metal ions, which can alter the activity of the target molecules. The pathways involved often include coordination to metal centers and subsequent modulation of biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diisopropylaniline: A precursor in the synthesis of N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride.
N,N-Diisopropylethylamine: Another tertiary amine with similar steric properties but different reactivity.
Triethylamine: A commonly used tertiary amine in organic synthesis.
Uniqueness
This compound is unique due to its bulky structure, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications requiring specific spatial arrangements and interactions .
Eigenschaften
CAS-Nummer |
666860-21-5 |
|---|---|
Molekularformel |
C14H24ClN |
Molekulargewicht |
241.80 g/mol |
IUPAC-Name |
N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-10(2)12-8-7-9-13(11(3)4)14(12)15(5)6;/h7-11H,1-6H3;1H |
InChI-Schlüssel |
NVMLVFZQVWULLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol](/img/structure/B15158555.png)
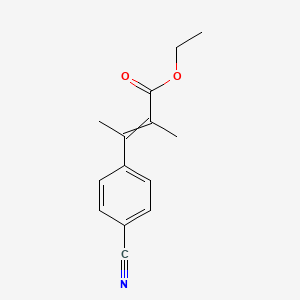
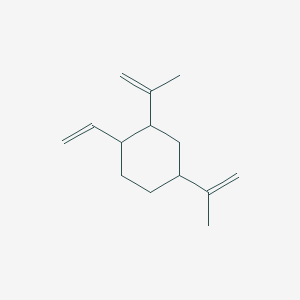
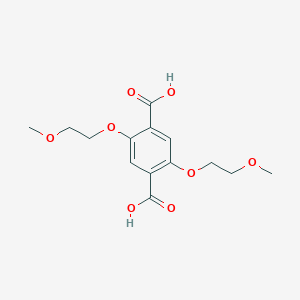

![1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one](/img/structure/B15158589.png)
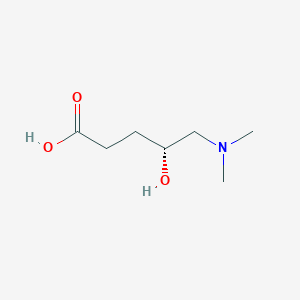
![1-Bromo-4-[2-(4-chlorophenyl)vinyl]benzene](/img/structure/B15158604.png)
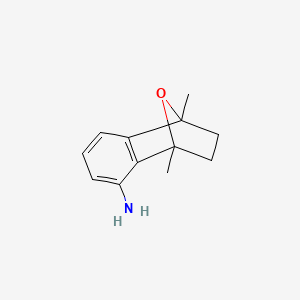
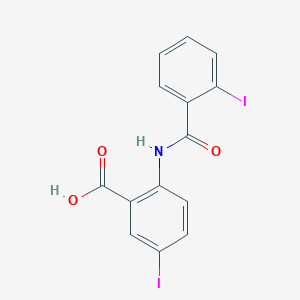
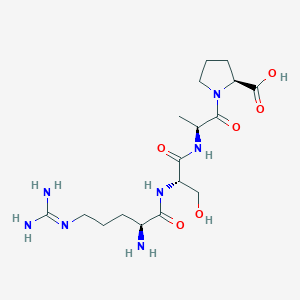
![1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-](/img/structure/B15158623.png)
